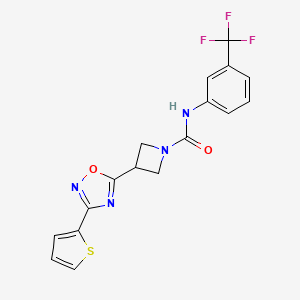

![molecular formula C23H28N6O B2450967 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291860-65-5](/img/structure/B2450967.png)

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

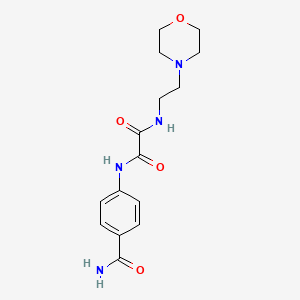

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which can exist in different conformations. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the piperazine and 1,2,3-triazole rings, as well as the amine group. For example, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation .Applications De Recherche Scientifique

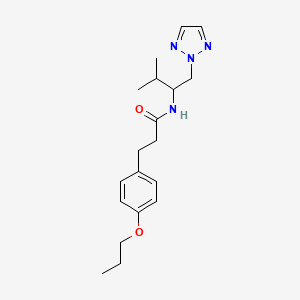

Synthesis of Triazole Derivatives and Antimicrobial Activities

A study by Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their antimicrobial activities. These compounds, including variations like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and others, were tested against various microorganisms. Some derivatives exhibited good to moderate antimicrobial effectiveness, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Hybrid Molecules with Antibacterial and Enzyme Inhibitory Activities

Başoğlu et al. (2013) explored the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties combined with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds were assessed for their antimicrobial, antilipase, and antiurease activities. Some displayed significant antimicrobial properties, and a few showed enzyme inhibitory activities, indicating their potential in therapeutic applications (Başoğlu et al., 2013).

Melanocortin Receptor Ligands

Research by Mutulis et al. (2004) involved the synthesis of piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ." These compounds were structurally and pharmacologically characterized, with several showing selectivity for MC4R and submicromolar affinities. This work contributes to understanding the structural requirements for MC4R ligands and their potential in treating conditions related to this receptor (Mutulis et al., 2004).

Molecular Structure Investigations of s-Triazine Derivatives

Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, with their molecular structures investigated through X-ray crystallography and DFT calculations. These compounds' molecular interactions and electronic properties were analyzed, providing insights into their potential applications in various fields, including materials science and pharmaceuticals (Shawish et al., 2021).

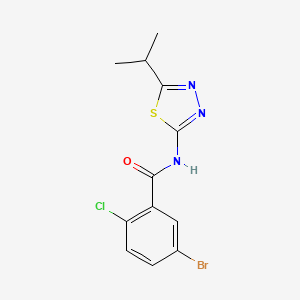

Antimicrobial and Anti-Proliferative Activities of 1,3,4-Oxadiazole Derivatives

A study by Al-Wahaibi et al. (2021) focused on synthesizing N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives and evaluating their antimicrobial and anti-proliferative activities. Some derivatives exhibited broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines, suggesting their potential as leads for developing new therapeutic agents (Al-Wahaibi et al., 2021).

Orientations Futures

Mécanisme D'action

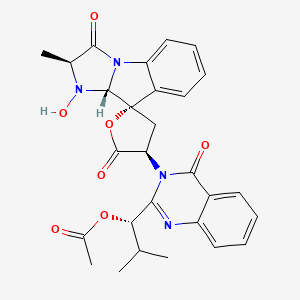

Target of Action

The primary target of this compound is the G-protein coupled receptor GPR55 (LPIR1) . GPR55 is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes.

Mode of Action

The compound acts as a selective agonist for the GPR55 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the GPR55 receptor and activates it, leading to a series of intracellular events.

Biochemical Pathways

Upon activation of the GPR55 receptor, the compound triggers the ERK1/2 phosphorylation pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound is also known to induce PKCβII translocation , another important cellular process .

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability

Result of Action

The activation of the GPR55 receptor by the compound leads to a series of cellular responses, including the stimulation of ERK1/2 phosphorylation and the induction of PKCβII translocation . These cellular responses can have various effects on the body, depending on the specific physiological context.

Propriétés

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O/c1-4-18-8-10-19(11-9-18)24-22-21(25-27-26-22)23(30)29-14-12-28(13-15-29)20-7-5-6-16(2)17(20)3/h5-11,21-22,24-27H,4,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIVROGHLUCSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2450887.png)

![2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450891.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)

![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)